Caryophyllene acetate

Description

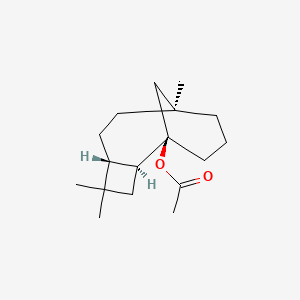

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,5R,8S)-4,4,8-trimethyl-1-tricyclo[6.3.1.02,5]dodecanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-12(18)19-17-8-5-7-16(4,11-17)9-6-13-14(17)10-15(13,2)3/h13-14H,5-11H2,1-4H3/t13-,14+,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDDHMSVZMBJPH-YQFWSFKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12CCCC(C1)(CCC3C2CC3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]12CCC[C@](C1)(CC[C@@H]3[C@@H]2CC3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052233 | |

| Record name | (1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodec-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57082-24-3 | |

| Record name | Caryophyllene acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57082-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Caryophyllene alcohol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057082243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo[6.3.1.02,5]dodecan-1-ol, 4,4,8-trimethyl-, 1-acetate, (1R,2S,5R,8S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodec-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,2α,5β,8β)]-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CARYOPHYLLENE ALCOHOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07YBE5FZ9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Caryophyllene (B1175711) Acetate (B1210297) from Beta-Caryophyllene (B1668595)

This technical guide provides a comprehensive overview of the synthesis of caryophyllene acetate from beta-caryophyllene, a sesquiterpene found in many essential oils. The acetylation of beta-caryophyllene is a valuable transformation, as its acetate derivatives are considered high-value fragrance constituents. This document details the chemical reactions, experimental protocols, and quantitative data associated with this synthesis, with a focus on Lewis acid-catalyzed methods.

Chemical Transformation Overview

The primary method for synthesizing this compound is through the acylation of beta-caryophyllene with acetic anhydride (B1165640). This reaction is typically catalyzed by a Lewis acid, which activates the acetic anhydride and facilitates the electrophilic attack on the double bond of the beta-caryophyllene molecule. The reaction can lead to a mixture of acetylated products due to the complex structure of beta-caryophyllene and potential rearrangements.

Recent studies have demonstrated that this synthesis can be performed efficiently under mild, solvent-free conditions, offering an advantage over older methods that required higher temperatures and longer reaction times[1][2].

Quantitative Data Summary

The efficiency of the acetylation of beta-caryophyllene is highly dependent on the choice of catalyst and reaction conditions. The following table summarizes the quantitative data from various reported syntheses.

| Catalyst | Reagent | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | Products | Reference |

| BF₃·Et₂O | Acetic Anhydride | None (Solvent-free) | 25 | 1 | 75 | Three acylated products | [1][2][3] |

| ZnCl₂ | Acetic Anhydride | None (Solvent-free) | 25 | 1 | - | Mixture of acylated products | [1][2] |

| FeCl₃ | Acetic Anhydride | None (Solvent-free) | 25 | 1 | - | Mixture of acylated products | [1][2] |

| I₂ | Acetic Anhydride | None (Solvent-free) | 25 | 1 | - | Mixture of acylated products | [1][2] |

| AlCl₃ | Acetic Anhydride | None (Solvent-free) | 25 | 1 | - | Mixture of acylated products | [1][2] |

| Protic or Lewis Acids (e.g., H₃PO₄, p-TsOH, BF₃, AlCl₃, SnCl₄, ZnCl₂) | Acetic Anhydride | - | 60-80 | 2-7 | 60-70 | 5-acetyl-2,6-dimethylene-10,10-dimethylbicyclo[7.2.0]undecane and 1-acetyl-11-methylene-4,7,7-trimethyl-cycloundeca-4,8-diene | [2] |

| Aluminosilicate catalysts | Acetic Anhydride | - | - | - | 23 | β-caryophyllene acetate | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Lewis Acid-Catalyzed Acetylation of β-Caryophyllene (General Procedure)[2]

Materials:

-

β-Caryophyllene (612 mg, 2.9 mmol)

-

Acetic Anhydride (1.49 mL)

-

Lewis Acid Catalyst (e.g., ZnCl₂, FeCl₃, I₂, or AlCl₃) (1.41 mmol)

-

10% Potassium Hydroxide (KOH) solution

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

-

TLC plates

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask containing β-caryophyllene (612 mg, 2.9 mmol) and acetic anhydride (1.49 mL), add the Lewis acid catalyst (1.41 mmol).

-

Stir the reaction mixture at room temperature (25°C) using a magnetic stirrer for 1 hour.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction product with a 10% KOH solution.

-

Stir the resulting mixture at room temperature for 10 minutes.

-

Extract the product with diethyl ether (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Purification by Flash Column Chromatography (General Procedure)[4]

Materials:

-

Crude this compound mixture

-

Silica gel

-

Solvent system (e.g., Hexanes/Ethyl Acetate gradient)

-

Chromatography column

-

Collection tubes

-

TLC plates and developing chamber

-

Rotary evaporator

Procedure:

-

Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., 100% hexanes).

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the crude this compound mixture in a minimal amount of the initial solvent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Begin eluting the column with the non-polar solvent.

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a gradient (e.g., 100:0 to 80:20 hexanes:ethyl acetate).

-

Collect fractions of a consistent volume.

-

Analyze the collected fractions by TLC to identify those containing the desired product(s).

-

Combine the pure fractions containing the target this compound isomer(s).

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualizations

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis and purification of this compound.

Caption: Chemical reaction pathway for the Lewis acid-catalyzed acetylation of beta-caryophyllene.

Caption: General experimental workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to Caryophyllene Acetate: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryophyllene (B1175711) acetate (B1210297) is a naturally derived sesquiterpenoid ester. As the acetylated form of β-caryophyllene, a well-documented bioactive compound, caryophyllene acetate is of significant interest to researchers in fields ranging from medicinal chemistry to materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrammatic representations.

Chemical and Physical Properties

This compound is a viscous liquid, typically colorless to pale yellow, with a characteristic mild, sweet, and woody odor. Its properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | [(1R,4E,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-en-5-yl] acetate | [1] |

| Synonyms | β-Caryophyllene acetate, Acetyl caryophyllene | [1] |

| CAS Number | 57082-24-3 | [2][3] |

| Molecular Formula | C₁₇H₂₈O₂ | [2][3] |

| Molecular Weight | 264.41 g/mol | [2][4] |

| Appearance | Colorless to pale yellow, slightly viscous liquid | [4][5] |

| Odor | Woody, fruity, sweet, slightly dry, spicy | [3] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Density | 0.98 - 0.994 g/cm³ at 20°C | [5] |

| Boiling Point | 295 - 296 °C | [6][7] |

| Melting Point | Data not available | [6] |

| Flash Point | >100 °C | [8][9] |

| Refractive Index | 1.492 - 1.502 at 20°C | [5] |

| Solubility | Soluble in alcohol and organic solvents; insoluble in water. | [4][10][11] |

| Vapor Pressure | 0.0002 mmHg at 25°C | [5][12] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis, isolation, purification, and characterization of this compound.

Protocol 1: Synthesis of this compound via Acylation of β-Caryophyllene

This protocol describes a general method for the synthesis of this compound from β-caryophyllene using acetic anhydride (B1165640) and a Lewis acid catalyst.

Materials:

-

β-Caryophyllene

-

Acetic anhydride

-

Lewis acid catalyst (e.g., BF₃·Et₂O, ZnCl₂, FeCl₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve β-caryophyllene in an anhydrous solvent (e.g., diethyl ether).

-

Addition of Reagents: Cool the solution in an ice bath. Slowly add acetic anhydride, followed by the dropwise addition of the Lewis acid catalyst.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by carefully adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to obtain pure this compound.[10]

Diagram of Synthetic Workflow:

Protocol 2: Isolation and Purification from Clove Oil

This protocol provides a general procedure for the isolation of sesquiterpene fractions, which would include this compound if present, from clove essential oil.

Materials:

-

Clove essential oil

-

Distillation apparatus (for fractional distillation)

-

Silica gel for column chromatography

-

A series of solvents for elution (e.g., hexane, ethyl acetate)

Procedure:

-

Fractional Distillation: Subject the crude clove oil to fractional distillation under reduced pressure. Collect fractions based on boiling point ranges to separate the more volatile monoterpenes from the less volatile sesquiterpenes.

-

Column Chromatography: Pack a chromatography column with silica gel and equilibrate with a non-polar solvent like hexane.

-

Loading and Elution: Load the sesquiterpene-rich fraction onto the column. Elute with a gradient of increasing polarity, starting with hexane and gradually adding ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and analyze them using TLC or GC-MS to identify the fractions containing this compound.[13]

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield isolated this compound.

Diagram of Isolation and Purification Workflow:

Protocol 3: Analytical Characterization

This protocol outlines the analytical techniques used to confirm the identity and purity of this compound.

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Procedure:

-

GC-MS Analysis:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., hexane or ethyl acetate).

-

Inject the sample into the GC-MS system.

-

The gas chromatograph will separate the components of the mixture based on their volatility and interaction with the stationary phase.

-

The mass spectrometer will provide a mass spectrum for each separated component, which can be compared to a library of known spectra for identification.[7][11]

-

-

HPLC-DAD Analysis:

-

Prepare a standard solution of this compound and a solution of the sample in a suitable mobile phase.

-

Inject the solutions into the HPLC system.

-

The components will be separated based on their affinity for the stationary and mobile phases.

-

The diode-array detector will measure the absorbance of the eluting components over a range of wavelengths, providing a UV spectrum that can aid in identification and quantification.

-

-

NMR Spectroscopy:

-

Dissolve a pure sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum, will provide detailed information about the molecular structure, allowing for unambiguous identification.

-

-

FTIR Spectroscopy:

-

Place a small amount of the liquid sample on the ATR crystal of the FTIR spectrometer.

-

Acquire the infrared spectrum.

-

The presence of characteristic absorption bands (e.g., for C=O and C-O ester bonds) will confirm the functional groups present in the molecule.[11]

-

Potential Signaling Pathways

While the direct biological activities of this compound are not as extensively studied as its parent compound, β-caryophyllene, its structural similarity suggests it may interact with similar biological targets. The primary known target of β-caryophyllene is the cannabinoid receptor type 2 (CB2), and its activation is linked to the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.[14][15]

Hypothesized Signaling Pathway for this compound:

Based on the known activity of β-caryophyllene, it is plausible that this compound could act as a prodrug, being hydrolyzed in vivo to β-caryophyllene, or it may possess its own affinity for the CB2 receptor. The activation of the CB2 receptor can lead to a cascade of intracellular events, including the activation of AMPK. AMPK is a master regulator of cellular energy homeostasis and its activation can lead to a variety of downstream effects, including the inhibition of lipid synthesis and the promotion of fatty acid oxidation.

Diagram of the Hypothesized this compound Signaling Pathway:

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with generalized experimental protocols for its synthesis, isolation, and characterization. While direct evidence for its biological signaling pathways is limited, its structural relationship to β-caryophyllene suggests potential interactions with the endocannabinoid system, particularly the CB2 receptor. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists in their exploration of this promising natural product derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. accurateclinic.com [accurateclinic.com]

- 3. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]

- 4. Study on the Functional Characterization of 9‑epi-Caryophyllene Synthase from Lavandula x intermedia (Lavandin) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. scribd.com [scribd.com]

- 7. A robust method for simultaneous quantification of eugenol, eugenyl acetate, and β-caryophyllene in clove essential oil by vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of novel acetates of beta-caryophyllene under solvent-free Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. ovid.com [ovid.com]

- 15. β-Caryophyllene: A Sesquiterpene with Countless Biological Properties | MDPI [mdpi.com]

Caryophyllene Acetate: A Technical Guide to Natural Sources, Isolation, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryophyllene (B1175711) acetate (B1210297), a derivative of the naturally occurring bicyclic sesquiterpene β-caryophyllene, is a compound of increasing interest in the fields of fragrance, flavoring, and pharmaceuticals. While β-caryophyllene is abundantly found in the essential oils of numerous plants, caryophyllene acetate is primarily produced through the chemical modification of its natural precursor. This technical guide provides a comprehensive overview of the natural sources of β-caryophyllene, detailed methodologies for its isolation, and the subsequent synthesis of this compound.

Natural Sources of β-Caryophyllene

β-Caryophyllene is a major constituent of the essential oils of a wide variety of plants. The concentration of this sesquiterpene can vary significantly depending on the plant species, geographical location, and harvesting time. A systematic analysis of plant species with essential oils containing a β-caryophyllene percentage greater than 10% has identified numerous sources.

Table 1: Quantitative Analysis of β-Caryophyllene in Various Plant Essential Oils [1][2][3]

| Plant Species | Family | Plant Part Used | Essential Oil Yield (%) | β-Caryophyllene (%) |

| Copaifera langsdorffii | Fabaceae | Oleoresin | High | High |

| Bursera microphylla | Burseraceae | Not Specified | High | High |

| Scutellaria havanensis | Lamiaceae | Not Specified | Moderate | High |

| Pentadesma butyracea | Clusiaceae | Not Specified | Moderate | High |

| Syzygium aromaticum (Clove) | Myrtaceae | Buds, Stems, Leaves | 8.58 (Buds) | 1.2 - 27.5 |

| Piper nigrum (Black Pepper) | Piperaceae | Fruit | Not Specified | High |

| Cannabis sativa | Cannabaceae | Flowers | Not Specified | High |

| Rosmarinus officinalis (Rosemary) | Lamiaceae | Not Specified | Not Specified | Moderate |

| Ocimum spp. (Basil) | Lamiaceae | Not Specified | Not Specified | Moderate |

| Cinnamomum spp. (Cinnamon) | Lauraceae | Not Specified | Not Specified | Moderate |

Isolation of β-Caryophyllene from Natural Sources

The isolation of β-caryophyllene from its natural plant sources typically involves a multi-step process encompassing extraction of the essential oil followed by purification to isolate the target compound.

Extraction of Essential Oils

2.1.1. Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials. This technique is particularly suitable for volatile compounds like β-caryophyllene that are immiscible with water.[4][5][6][7]

Experimental Protocol: Steam Distillation of Cloves [4][5]

-

Preparation of Plant Material: Grind dried clove buds (or other plant material) to a coarse powder to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Assemble a steam distillation apparatus. This typically consists of a boiling flask (to generate steam), a biomass flask (containing the plant material), a condenser, and a receiving flask.

-

Distillation: Introduce steam into the biomass flask. The steam will vaporize the volatile compounds from the plant material. The mixture of steam and essential oil vapor then passes into the condenser.

-

Condensation and Collection: In the condenser, the vapor is cooled and condenses back into a liquid. The condensate, a mixture of water and essential oil, is collected in the receiving flask.

-

Separation: As the essential oil is immiscible with water, it will form a separate layer. The oil can be separated from the aqueous layer using a separatory funnel.

-

Drying: The collected essential oil is then dried over an anhydrous salt, such as sodium sulfate, to remove any residual water.

2.1.2. Solvent Extraction

Solvent extraction is an alternative method that can be used to extract essential oils. The choice of solvent is crucial and depends on the polarity of the target compounds. For sesquiterpenes like β-caryophyllene, non-polar solvents are generally effective.

Experimental Protocol: Solvent Extraction [8][9][10]

-

Maceration: Submerge the powdered plant material in a suitable solvent (e.g., hexane (B92381), ethanol) in a sealed container.

-

Agitation: Agitate the mixture for a defined period (e.g., 24-48 hours) to allow the solvent to penetrate the plant material and dissolve the essential oils.

-

Filtration: Filter the mixture to separate the solvent extract from the solid plant residue.

-

Solvent Removal: Remove the solvent from the extract using a rotary evaporator under reduced pressure to yield the crude essential oil.

Purification of β-Caryophyllene

Column chromatography is a standard technique for purifying individual compounds from a crude essential oil mixture.[8][11]

Experimental Protocol: Column Chromatography [8]

-

Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude essential oil in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common gradient starts with 100% n-hexane and gradually introduces a more polar solvent like ethyl acetate.

-

Fraction Collection: Collect the eluent in fractions.

-

Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing β-caryophyllene.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain purified β-caryophyllene.

Synthesis of this compound

This compound is typically synthesized from β-caryophyllene through an acylation reaction.[12]

Experimental Protocol: Synthesis of this compound [12]

-

Reactants: In a reaction vessel, combine purified β-caryophyllene with acetic anhydride.

-

Catalyst: Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), to the mixture.

-

Reaction Conditions: The reaction is typically carried out under solvent-free conditions and at a controlled temperature.

-

Monitoring: Monitor the progress of the reaction using techniques like TLC or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction mixture, for example, with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Purify the resulting this compound using column chromatography to separate it from any unreacted starting material and byproducts.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used for the identification and quantification of β-caryophyllene and its derivatives in essential oils and reaction mixtures.[13][14][15][16][17][18][19]

Experimental Protocol: GC-MS Analysis [13][14][16]

-

Sample Preparation: Dilute the essential oil or reaction product in a suitable solvent (e.g., hexane or ethanol).

-

Injection: Inject a small volume of the diluted sample into the GC-MS system.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of compounds is based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library (e.g., NIST).

-

Quantification: For quantitative analysis, a calibration curve can be generated using a certified reference standard of β-caryophyllene or this compound.

Biosynthesis of β-Caryophyllene

The biosynthesis of β-caryophyllene in plants occurs via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[20]

Conclusion

This technical guide outlines the key aspects of sourcing and isolating β-caryophyllene, the natural precursor to this compound, and provides a clear protocol for its synthesis. For researchers and professionals in drug development, understanding these fundamental processes is crucial for the efficient production and utilization of this compound in various applications. The provided methodologies offer a solid foundation for further research and development in this promising area of natural product chemistry.

References

- 1. Plant Natural Sources of the Endocannabinoid (E)-β-Caryophyllene: A Systematic Quantitative Analysis of Published Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant Natural Sources of the Endocannabinoid (E)-β-Caryophyllene: A Systematic Quantitative Analysis of Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scribd.com [scribd.com]

- 5. m.youtube.com [m.youtube.com]

- 6. engineering.iastate.edu [engineering.iastate.edu]

- 7. chemistry.muohio.edu [chemistry.muohio.edu]

- 8. benchchem.com [benchchem.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. ejournal2.undip.ac.id [ejournal2.undip.ac.id]

- 11. iipseries.org [iipseries.org]

- 12. Synthesis of novel acetates of beta-caryophyllene under solvent-free Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gas chromatography for β-caryophyllene determination in St. John’s wort infused oil [lmaleidykla.lt]

- 14. lmaleidykla.lt [lmaleidykla.lt]

- 15. Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Integrating GC-MS and comparative transcriptome analysis reveals that TsERF66 promotes the biosynthesis of caryophyllene in Toona sinensis tender leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and validation of a gas chromatography method for the determination of β-caryophyllene in clove extract and its application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Spectroscopic Profile of Caryophyllene Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for caryophyllene (B1175711) acetate (B1210297), a sesquiterpenoid ester of interest in various fields, including fragrance, food, and pharmaceutical industries. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Data Presentation

The following tables summarize the key spectroscopic data for caryophyllene acetate. It is important to note that multiple isomers of this compound exist, and the presented data is a composite representation based on available information for related structures and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.5 - 5.5 | m | 1H | Olefinic proton |

| ~ 2.0 - 2.5 | m | - | Protons adjacent to carbonyl and on the ring structure |

| ~ 1.9 - 2.1 | s | 3H | Acetate methyl protons (CH₃-COO) |

| ~ 0.8 - 1.7 | m | - | Aliphatic and cyclobutyl protons |

| ~ 0.8 - 1.0 | s | 6H | Gem-dimethyl protons |

| ~ 0.9 - 1.2 | s | 3H | Methyl protons |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 170 | C | Carbonyl carbon (C=O) of acetate |

| ~ 120 - 150 | C | Olefinic carbons (C=C) |

| ~ 80 - 90 | C | Carbon attached to oxygen (C-O) |

| ~ 20 - 60 | CH, CH₂ | Aliphatic and cyclobutyl carbons |

| ~ 21 | CH₃ | Acetate methyl carbon (CH₃-COO) |

| ~ 15 - 30 | CH₃ | Methyl carbons on the ring structure |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~ 2850 - 3000 | Strong | C-H | Alkane stretch |

| ~ 1735 - 1750 | Strong | C=O | Ester carbonyl stretch |

| ~ 1365 - 1385 | Medium | C-H | Alkane bend (gem-dimethyl) |

| ~ 1230 - 1260 | Strong | C-O | Ester stretch |

| ~ 1000 - 1100 | Medium | C-O | Ester stretch |

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI)

| m/z Ratio | Proposed Fragment Ion | Description of Neutral Loss |

| 264 | [C₁₇H₂₈O₂]⁺• | Molecular Ion (M⁺•) |

| 204 | [C₁₅H₂₄]⁺• | Loss of acetic acid (CH₃COOH) |

| 189 | [C₁₄H₂₁]⁺ | Loss of acetic acid and a methyl radical (CH₃) |

| 161 | [C₁₂H₁₇]⁺ | Further fragmentation of the caryophyllene backbone |

| 133 | [C₁₀H₁₃]⁺ | Common fragment in caryophyllane sesquiterpenoids |

| 119 | [C₉H₁₁]⁺ | Common fragment in caryophyllane sesquiterpenoids |

| 105 | [C₈H₉]⁺ | Common fragment in caryophyllane sesquiterpenoids |

| 93 | [C₇H₉]⁺ | Common fragment in sesquiterpenoids |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : If this compound is a liquid, place a drop of the neat sample between two KBr or NaCl salt plates to create a thin film.

-

Solution : Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

-

-

Background Spectrum : Record a background spectrum of the salt plates (or the solvent in a sample cell) to subtract atmospheric and solvent absorbances.

-

Sample Spectrum : Place the prepared sample in the IR spectrometer and acquire the spectrum.

-

Data Acquisition : Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing : The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography (GC) is the preferred method for separation and introduction (GC-MS).

-

Gas Chromatography (GC) Parameters :

-

Column : Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas : Use helium as the carrier gas at a constant flow rate.

-

Temperature Program : Implement a temperature gradient to ensure good separation of components. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).

-

Injector Temperature : Set the injector temperature to ensure efficient vaporization of the sample (e.g., 250°C).

-

-

Mass Spectrometry (MS) Parameters :

-

Ionization Mode : Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Scan Range : Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

Ion Source Temperature : Maintain the ion source at an elevated temperature (e.g., 230°C).

-

-

Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern. Compare the obtained spectrum with library databases (e.g., NIST, Wiley) for confirmation.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

A Technical Guide to the Biological Activity Screening of Caryophyllene Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caryophyllene (B1175711) acetate (B1210297), a natural sesquiterpenoid derivative of β-caryophyllene, represents a compelling yet underexplored molecule in drug discovery. Its parent compound, β-caryophyllene, is well-documented for a wide spectrum of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects. These activities are often attributed to its unique ability to act as a selective agonist of the cannabinoid receptor 2 (CB2) and to modulate critical cellular signaling pathways such as NF-κB.[1][2]

This technical guide provides a comprehensive framework for the systematic biological activity screening of caryophyllene acetate. Due to the limited availability of direct experimental data on the acetate derivative, this document leverages the extensive research on β-caryophyllene to propose putative mechanisms and establish a roadmap for investigation. It includes detailed experimental protocols for key in vitro assays, structured tables of quantitative data for the parent compound to serve as a benchmark, and visualizations of essential workflows and signaling pathways to guide future research. The objective is to equip researchers with the necessary tools and rationale to unlock the therapeutic potential of this compound.

Putative Anti-Inflammatory and Analgesic Activity

The anti-inflammatory properties of β-caryophyllene are among its most extensively studied attributes.[3] It is known to exert these effects primarily through two key mechanisms: activation of the CB2 receptor, which is expressed on immune cells, and inhibition of the pro-inflammatory NF-κB signaling pathway.[1] Studies have shown that β-caryophyllene can reduce the expression of inflammatory mediators like iNOS, IL-1β, IL-6, and TNF-α.[3] Given its structural similarity, this compound is hypothesized to interact with these same targets, potentially with altered potency or pharmacokinetics.

Quantitative Data for the Parent Compound (β-Caryophyllene)

The following data for β-caryophyllene serves as a reference for designing and evaluating experiments on this compound.

| Compound | Assay Type | Model | Dosage/Concentration | Result | Reference |

| β-Caryophyllene | Carrageenan-induced paw edema | Rat | 0.1 ml/kg | Strongest anti-inflammatory activity observed | [4] |

| β-Caryophyllene | Carrageenan-induced paw edema | Rat | - | ED50: 0.0745 ml/kg | [4][5] |

| β-Caryophyllene | Formalin Test (Inflammatory Phase) | Rat | 10 mg/kg | 73% antinociception | [6] |

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol details a standard in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator, in macrophage cells.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) via the iNOS enzyme. The concentration of NO is indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[1]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine solution)

-

Sodium Nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.[1]

-

Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Reaction:

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes.[8]

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Standard Curve: Prepare a serial dilution of sodium nitrite to create a standard curve for quantifying nitrite concentration.

Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Absorbance of Treated Sample / Absorbance of LPS Control)] x 100 The IC50 value (the concentration that inhibits 50% of NO production) can then be determined by plotting the percent inhibition against the log of the compound concentration.

Potential Anticancer Activity

Caryophyllane compounds, including β-caryophyllene and its derivatives, have demonstrated promising anticancer activities against a range of cancer cell lines.[9][10] The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key survival pathways like PI3K/Akt/mTOR.[9][11] Furthermore, studies on β-caryophyllene derivatives suggest that they can trigger apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the NF-κB and MAPK signaling pathways.[11] Screening this compound is a logical next step to identify potentially more potent and selective anticancer agents.

Quantitative Data for β-Caryophyllene and Derivatives

The following IC50 values provide a benchmark for evaluating the cytotoxic potential of this compound against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| β-Caryophyllene | HT-29 (Colorectal) | 295.67 ± 17.93 | [11] |

| Derivative AC-7 | HT-29 (Colorectal) | 3.09 ± 0.09 | [11][12] |

| 5-Fluorouracil (Control) | HT-29 (Colorectal) | 3.63 ± 0.61 | [11] |

| β-Caryophyllene | T24 & 5637 (Bladder) | ~196 (40 µg/mL) | [13] |

| α-Caryophyllene | A549 (Lung) | ~112 (22.94 µg/mL) | [14] |

Experimental Protocol: MTT Cell Viability Assay

This protocol describes a colorimetric assay to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT tetrazolium salt into insoluble purple formazan (B1609692) crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are solubilized, and the absorbance is measured to determine cell viability.[16]

Materials:

-

Human cancer cell line (e.g., HT-29, A549)

-

Appropriate cell culture medium (e.g., McCoy's 5A, DMEM) with 10% FBS

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[17]

-

Solubilization solution (e.g., DMSO, or SDS in 0.01 M HCl)[18]

-

96-well cell culture plates

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.[17]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][18]

-

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm.[15]

Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100 The IC50 value is determined by plotting the percent viability against the log of the compound concentration.

Predicted Antimicrobial Activity

β-caryophyllene has demonstrated notable antimicrobial activity against a variety of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus.[19][20][21] Its mechanism is believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents, ultimately causing cell death.[22] The acetate functional group in this compound may alter its lipophilicity and interaction with microbial membranes, potentially enhancing or modifying its antimicrobial spectrum.

Quantitative Data for the Parent Compound (β-Caryophyllene)

The following Minimum Inhibitory Concentration (MIC) values for β-caryophyllene provide a baseline for assessing the antimicrobial efficacy of its acetate derivative.

| Compound | Microorganism | MIC Value | Reference |

| β-Caryophyllene | Staphylococcus aureus | 3 µM (~0.6 µg/mL) | [19] |

| β-Caryophyllene | Bacillus cereus | 2.5% (v/v) | [20][22] |

| β-Caryophyllene | Escherichia coli | 14 µM (~2.9 µg/mL) | [19] |

| β-Caryophyllene | Pseudomonas aeruginosa | 11 µM (~2.2 µg/mL) | [19] |

| β-Caryophyllene | Candida albicans | 7 µM (~1.4 µg/mL) | [19] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth occurs.

Materials:

-

Target microbial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound (stock solution in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (600 nm)

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Compound Dilution: In a 96-well plate, add 100 µL of MHB to all wells. Add 100 µL of the this compound stock solution to the first column and perform a two-fold serial dilution across the plate.

-

Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 10 µL of the standardized inoculum to each well, resulting in a final volume of 110 µL.

-

Controls: Include a positive control (microbe + medium, no compound) and a negative control (medium only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration where no turbidity (growth) is observed. The result can also be read using a microplate reader or by adding a viability indicator like resazurin.

Data Analysis: The MIC is reported as the concentration of the last well with no visible growth. The assay should be performed in triplicate to ensure reproducibility.

Visualized Workflows and Signaling Pathways

Diagrams are essential for conceptualizing experimental processes and molecular mechanisms. The following visualizations, created using the DOT language, adhere to specified design constraints for clarity and contrast.

General Biological Screening Workflow

Putative Anti-Inflammatory Signaling Pathway

The following diagram illustrates the NF-κB signaling pathway, a primary target for the anti-inflammatory action of β-caryophyllene and a hypothesized target for this compound.

Conclusion and Future Directions

This compound holds significant, albeit largely unexplored, potential as a therapeutic agent. Based on the robust biological profile of its parent compound, β-caryophyllene, there is a strong scientific rationale for investigating its anti-inflammatory, anticancer, and antimicrobial properties. The presence of the acetate moiety could favorably alter its physicochemical properties, leading to improved bioavailability, stability, or target engagement.

This guide provides the foundational protocols and comparative data necessary to initiate a systematic screening campaign. Future research should prioritize:

-

Comprehensive In Vitro Screening: Execution of the assays detailed in this guide to generate direct quantitative data (IC50, MIC) for this compound.

-

Mechanism of Action Studies: If significant activity is confirmed, subsequent studies should focus on elucidating the precise molecular mechanisms, including binding affinity for the CB2 receptor and effects on key signaling proteins.

-

In Vivo Validation: Promising in vitro results should be validated in established animal models of inflammation, cancer, and infection.

-

Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its behavior in a biological system.

By following this structured approach, the scientific community can effectively evaluate the biological activities of this compound and determine its viability as a lead compound for future drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the Anti-Inflammatory and Analgesic Activities of Β-Caryophyllene [gcris.yyu.edu.tr]

- 6. Role of β-Caryophyllene in the Antinociceptive and Anti-Inflammatory Effects of Tagetes lucida Cav. Essential Oil [mdpi.com]

- 7. raybiotech.com [raybiotech.com]

- 8. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]

- 9. benchchem.com [benchchem.com]

- 10. β-Caryophyllene Counteracts Chemoresistance Induced by Cigarette Smoke in Triple-Negative Breast Cancer MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Lung Cancer Effects and Related Mechanisms of α-Caryophyllene In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antibacterial Activity and Mode of Action of β-caryophyllene on Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Technical Guide to Caryophyllene Acetate in Cell Culture: Solubility, Protocols, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of caryophyllene (B1175711) acetate (B1210297) in solvents suitable for cell culture applications. It details experimental protocols for solubility determination and stock solution preparation and explores the potential cellular signaling pathways modulated by this compound, drawing insights from the closely related and well-studied molecule, β-caryophyllene.

Physicochemical Properties and Solubility Profile

Caryophyllene acetate is a natural bicyclic sesquiterpene, appearing as a clear to pale yellow liquid or solid with a woody, sweet, and fruity odor. Its chemical structure lends it to be largely non-polar and hydrophobic.

Qualitative Solubility:

General solubility information indicates that this compound is soluble in alcohols and various organic solvents, while being insoluble in water[1][2][3]. One technical data sheet specifies its solubility in 80% ethanol (B145695) as "1:2," which likely indicates that one part of this compound dissolves in two parts of the ethanol solution, suggesting good solubility[1].

Quantitative Solubility Data (Proxy Data):

| Solvent | Solubility of (-)-Caryophyllene Oxide (mg/mL) |

| Ethanol | ~30 |

| Dimethyl Sulfoxide (DMSO) | ~10 |

| Dimethyl Formamide (DMF) | ~20 |

Table 1: Quantitative solubility data for the related compound (-)-caryophyllene oxide, which can be used as an estimate for this compound. Data sourced from supplier information[4].

Experimental Protocols

Thermodynamic Solubility Determination

To empirically determine the solubility of this compound in a specific solvent, the following protocol, adapted from methodologies for similar lipophilic compounds, is recommended[5].

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, Ethanol, Polyethylene Glycol 400)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a glass vial. The excess solid should be visible to ensure saturation.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant. Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration of dissolved this compound using a validated HPLC or GC method with a standard curve.

Preparation of Stock Solutions for Cell Culture

Due to its hydrophobic nature, this compound requires an organic solvent for the preparation of stock solutions for in vitro experiments. DMSO and ethanol are the most common choices.

Recommended Protocol:

-

Solvent Selection: Choose a high-purity, sterile-filtered solvent such as DMSO or absolute ethanol.

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving a precisely weighed amount of this compound in the chosen solvent. Gentle warming or vortexing may be required to facilitate dissolution.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in the cell culture medium. It is critical to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells.

Solvent Cytotoxicity Considerations:

The final concentration of organic solvents in cell culture should be kept to a minimum to avoid cytotoxic effects. The table below summarizes the generally accepted maximum tolerated concentrations for common solvents.

| Solvent | Maximum Tolerated Concentration (v/v) |

| Dimethyl Sulfoxide (DMSO) | < 0.5% |

| Ethanol | < 0.5% |

Table 2: General guidelines for the maximum tolerated concentrations of common solvents in cell culture. These concentrations can be cell-line dependent and should be empirically determined.

Potential Cellular Signaling Pathways

Disclaimer: The following information on signaling pathways is based on studies of β-caryophyllene. Due to the structural similarity, it is plausible that this compound may interact with similar cellular targets. However, these pathways should be experimentally verified for this compound.

β-caryophyllene is a known agonist of the cannabinoid type 2 (CB2) receptor[6][7]. Activation of the CB2 receptor can modulate several downstream signaling cascades involved in inflammation, cell proliferation, and metabolism.

AMPK Signaling Pathway

β-caryophyllene has been shown to activate AMP-activated protein kinase (AMPK) signaling, which plays a crucial role in cellular energy homeostasis. This activation can be mediated through the CB2 receptor and subsequent calcium signaling[8][9].

PI3K/AKT/mTOR and MAPK Signaling Pathways

Studies on the related compound, β-caryophyllene oxide, have demonstrated its ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer and inflammatory diseases. Concurrently, it can activate the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38) through the generation of reactive oxygen species (ROS)[10].

Conclusion

This technical guide provides essential information for researchers working with this compound in cell culture. While direct quantitative solubility data and specific signaling pathway information for this compound are limited, the data from closely related compounds offer a strong starting point for experimental design. It is imperative to empirically determine the solubility in the desired solvent system and to validate the biological effects and molecular mechanisms of this compound in the specific cellular context of interest. Adherence to proper solvent handling and concentration limits is critical for obtaining reliable and reproducible results in in vitro studies.

References

- 1. ventos.com [ventos.com]

- 2. consolidated-chemical.com [consolidated-chemical.com]

- 3. chemicalbull.com [chemicalbull.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. ovid.com [ovid.com]

- 9. β-Caryophyllene attenuates palmitate-induced lipid accumulation through AMPK signaling by activating CB2 receptor in human HepG2 hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β-Caryophyllene oxide inhibits growth and induces apoptosis through the suppression of PI3K/AKT/mTOR/S6K1 pathways and ROS-mediated MAPKs activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathways of Caryophyllane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caryophyllane sesquiterpenoids, a diverse class of natural products, exhibit a wide range of biological activities, making them compelling targets for pharmaceutical and biotechnological applications. (E)-β-caryophyllene, a prominent member of this family, is recognized for its anti-inflammatory, analgesic, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the biosynthetic pathways leading to caryophyllane sesquiterpenoids, detailing the enzymatic steps from central carbon metabolism to the final cyclization reactions. It includes a summary of key quantitative data, detailed experimental protocols for the characterization of pathway enzymes, and visual representations of the biochemical and regulatory networks. This document is intended to serve as a valuable resource for researchers engaged in the study and manipulation of these important metabolic pathways for applications in drug development and synthetic biology.

Introduction

Sesquiterpenoids are a large and diverse class of isoprenoids, comprising over 200 different ring structures, that are synthesized from the C15 precursor farnesyl pyrophosphate (FPP).[3] Among these, the caryophyllane-type sesquiterpenoids are characterized by their unique bicyclic [9.2.0] undecane (B72203) skeleton.[4] These compounds are widely distributed in the plant kingdom and contribute to the characteristic aroma of many essential oils, including those from cloves, hops, and cannabis.[4][5] Beyond their sensory properties, caryophyllane sesquiterpenoids play crucial roles in plant defense against herbivores and pathogens.[6][7] The growing interest in their pharmacological potential has spurred research into their biosynthesis, aiming to enable sustainable and high-yield production through metabolic engineering and synthetic biology approaches.[8][9]

Biosynthetic Pathways

The biosynthesis of caryophyllane sesquiterpenoids originates from two primary upstream pathways that provide the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP): the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1]

The Mevalonate (MVA) Pathway

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is followed by the key regulatory step, the reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR). Subsequent phosphorylation and decarboxylation steps yield IPP, which can be isomerized to DMAPP.[1]

The Methylerythritol 4-Phosphate (MEP) Pathway

In the plastids, the MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. A series of enzymatic reactions then leads to the formation of IPP and DMAPP.[1] While the MEP pathway has a higher theoretical yield of terpenoids from glucose, the MVA pathway is often preferred for metabolic engineering in heterologous hosts like E. coli and yeast due to its typically higher efficiency in these systems.[6]

Formation of Farnesyl Pyrophosphate (FPP)

IPP and DMAPP, from either the MVA or MEP pathway, are condensed by geranyl pyrophosphate synthase (GPPS) to form the C10 intermediate, geranyl pyrophosphate (GPP). Subsequently, farnesyl pyrophosphate synthase (FPPS) catalyzes the addition of another IPP molecule to GPP, yielding the central C15 precursor for all sesquiterpenoids, (2E,6E)-farnesyl diphosphate (B83284) (FPP).[5]

Cyclization of FPP to Caryophyllane Structures

The final and defining step in the biosynthesis of caryophyllane sesquiterpenoids is the cyclization of the linear FPP molecule, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases, specifically caryophyllene (B1175711) synthases (CPS).[10][11] This complex reaction proceeds through a series of carbocationic intermediates and rearrangements to form the characteristic bicyclic caryophyllane skeleton. The primary products are typically (E)-β-caryophyllene and its isomer α-humulene, with the ratio of these products being dependent on the specific synthase enzyme.[7]

Regulation of Caryophyllane Biosynthesis

The production of caryophyllane sesquiterpenoids is tightly regulated at multiple levels, including transcriptional control of biosynthetic genes and modulation by signaling molecules in response to environmental cues.

Transcriptional Regulation

The expression of genes encoding enzymes in the caryophyllane biosynthetic pathway is often induced by biotic and abiotic stresses. For instance, herbivory has been shown to upregulate the transcription of caryophyllene synthase genes in various plant species, including maize and cotton.[6][7] Transcription factors from families such as MYB, bHLH, and AP2/ERF have been implicated in the regulation of terpenoid biosynthesis.[12]

Jasmonate Signaling

The plant hormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules in plant defense responses.[13] Treatment with methyl jasmonate (MeJA) has been demonstrated to induce the expression of caryophyllene synthase genes, leading to increased production of caryophyllane sesquiterpenoids.[7] The jasmonate signaling pathway involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors that upregulate the expression of defense-related genes, including those involved in terpenoid biosynthesis.[3][14]

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of caryophyllane sesquiterpenoids, including enzyme kinetic parameters and production titers in engineered microbial systems.

Table 1: Kinetic Parameters of Selected Caryophyllene Synthases

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| AaCPS (wild-type) | Artemisia annua | FPP | - | - | - |

| AaCPS (E353D mutant) | Artemisia annua | FPP | - | - | 35.5% higher than WT[15] |

| GhTPS1 | Gossypium hirsutum | FPP | - | - | - |

| ZmTPS23 | Zea mays | FPP | - | - | - |

Note: Specific Km and kcat values were not consistently reported in the reviewed literature. The provided data reflects the reported relative improvements.

Table 2: Production of β-Caryophyllene in Engineered Microorganisms

| Host Organism | Engineering Strategy | Titer (mg/L) | Fermentation Conditions | Reference |

| Escherichia coli | Overexpression of a novel CPS (TPS7) from tobacco and a heterologous MVA pathway. | 5142 | Fed-batch fermentation with in situ extraction. | [8] |

| Escherichia coli | Co-overexpression of GPPS, G6PDH, and CPS in a pgi knockout strain with a heterologous MVA pathway. | 1520 | Fed-batch fermentation. | [16] |

| Saccharomyces cerevisiae | Directed evolution of CPS and engineering of the MVA pathway and β-alanine metabolism. | 594.05 | Fed-batch fermentation. | [15] |

| Saccharomyces cerevisiae | Overexpression of QHS1 from Artemisia annua in a chassis strain with an enhanced MVA pathway. | 2949.1 | Fed-batch fermentation. | [9] |

| Yarrowia lipolytica | Modulation of key enzyme expression (tHMG1 and QHS1). | 798.1 | Optimized fed-batch fermentation. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of caryophyllane biosynthesis.

Heterologous Expression and Purification of Caryophyllene Synthase

This protocol describes the expression of a caryophyllene synthase, for example, from Artemisia annua (AaCPS1), in a transient Nicotiana benthamiana expression system.[17]

1. Gene Cloning and Vector Construction:

-

The full-length cDNA of the caryophyllene synthase gene is amplified by PCR.

-

The PCR product is cloned into a suitable plant expression vector, such as pEAQ-HT, which contains a strong promoter and a His-tag for affinity purification.

2. Agrobacterium-mediated Transient Expression:

-

The expression vector is transformed into Agrobacterium tumefaciens (e.g., strain LBA4404).

-

A single colony of transformed Agrobacterium is grown overnight in LB medium with appropriate antibiotics.

-

The bacterial culture is harvested by centrifugation and resuspended in infiltration buffer (10 mM MES, pH 5.5, 10 mM MgCl₂, 100 µM acetosyringone) to an OD₆₀₀ of 0.5.

-

The bacterial suspension is infiltrated into the leaves of 4-6 week old N. benthamiana plants.

3. Protein Extraction and Purification:

-

Infiltrated leaves are harvested at the time of peak transcript expression (e.g., 9 days post-infiltration).

-

The leaves are homogenized in extraction buffer.

-

The crude protein extract is clarified by centrifugation.

-

The His-tagged caryophyllene synthase is purified from the soluble protein fraction using cobalt or nickel-nitrilotriacetic acid (Co-NTA or Ni-NTA) affinity chromatography.

-

The purified protein is dialyzed against a suitable storage buffer.

4. Protein Analysis:

-

The purity and molecular weight of the purified protein are assessed by SDS-PAGE.

-

The identity of the protein is confirmed by Western blot analysis using an anti-His antibody.

In Vitro Enzyme Assay for Caryophyllene Synthase Activity

This protocol details the procedure for determining the enzymatic activity of a purified caryophyllene synthase.[17]

1. Reaction Setup:

-

The standard assay mixture (total volume of 500 µL) contains:

-

20 mM Tris-HCl, pH 7.0

-

20 mM MgCl₂

-

10% (v/v) glycerol

-

2 mM DTT

-

20 µM FPP (substrate)

-

Purified caryophyllene synthase (e.g., 10 µg)

-

-

The reaction mixture is overlaid with 50 µL of an organic solvent (e.g., dodecane (B42187) or hexane) to trap the volatile products.

2. Incubation:

-

The reaction is incubated at 30°C for a specified time (e.g., 1-4 hours).

3. Product Extraction and Analysis:

-

The organic layer containing the reaction products is collected.

-

The products are analyzed by gas chromatography-mass spectrometry (GC-MS).

-

The identity of the caryophyllane products is confirmed by comparing their retention times and mass spectra with those of authentic standards.

-

Quantification of the products is performed by integrating the peak areas and comparing them to a standard curve.

Conclusion

The biosynthetic pathways of caryophyllane sesquiterpenoids are complex and tightly regulated networks that are of significant interest for their potential applications in medicine and biotechnology. This guide has provided a detailed overview of these pathways, from the central precursor metabolism to the final cyclization reactions, and has highlighted the key regulatory mechanisms involved. The provided quantitative data and experimental protocols offer a valuable resource for researchers seeking to further elucidate and engineer these pathways for the production of valuable caryophyllane-based compounds. Future research in this area will likely focus on the discovery and characterization of novel caryophyllene synthases with improved catalytic properties, the elucidation of the intricate regulatory networks that control their expression, and the development of more efficient microbial cell factories for their sustainable production.

References

- 1. Evolution of terpene synthases in the sesquiterpene biosynthesis pathway and analysis of their transcriptional regulatory network in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. publications.aston.ac.uk [publications.aston.ac.uk]

- 4. β-caryophyllene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. A Maize (E)-β-Caryophyllene Synthase Implicated in Indirect Defense Responses against Herbivores Is Not Expressed in Most American Maize Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and characterization of (E)-β-caryophyllene synthase and α/β-pinene synthase potentially involved in constitutive and herbivore-induced terpene formation in cotton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly efficient biosynthesis of β-caryophyllene with a new sesquiterpene synthase from tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient biosynthesis of β-caryophyllene by engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]